molecular formula C8H14O B14623845 (1S,8S)-9-oxabicyclo[6.1.0]nonane CAS No. 57378-33-3

(1S,8S)-9-oxabicyclo[6.1.0]nonane

Cat. No.: B14623845
CAS No.: 57378-33-3
M. Wt: 126.20 g/mol
InChI Key: MELPJGOMEMRMPL-YUMQZZPRSA-N
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Description

(1S,8S)-9-oxabicyclo[610]nonane is a bicyclic organic compound featuring an oxygen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,8S)-9-oxabicyclo[6.1.0]nonane typically involves cyclization reactions. One common method is the intramolecular cyclization of a suitable precursor, such as a 1,6-diene, in the presence of a catalyst. The reaction conditions often include:

    Catalysts: Transition metal catalysts like palladium or rhodium.

    Solvents: Organic solvents such as dichloromethane or toluene.

    Temperature: Elevated temperatures ranging from 50°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,8S)-9-oxabicyclo[6.1.0]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxabicyclo[6.1.0]nonanone.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxabicyclo[6.1.0]nonanone.

    Reduction: Various alcohol derivatives.

    Substitution: Halogenated oxabicyclo[6.1.0]nonane derivatives.

Scientific Research Applications

(1S,8S)-9-oxabicyclo[6.1.0]nonane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of (1S,8S)-9-oxabicyclo[6.1.0]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    (1S,8S)-bicyclo[6.1.0]nonane-9-carboxylic acid: Similar structure with a carboxylic acid functional group.

    (1S,8S)-9-Thiabicyclo[6.1.0]nonane: Contains a sulfur atom instead of oxygen.

Uniqueness

(1S,8S)-9-oxabicyclo[6.1.0]nonane is unique due to its oxygen-containing bicyclic structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

57378-33-3

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(1S,8S)-9-oxabicyclo[6.1.0]nonane

InChI

InChI=1S/C8H14O/c1-2-4-6-8-7(9-8)5-3-1/h7-8H,1-6H2/t7-,8-/m0/s1

InChI Key

MELPJGOMEMRMPL-YUMQZZPRSA-N

Isomeric SMILES

C1CCC[C@H]2[C@@H](O2)CC1

Canonical SMILES

C1CCCC2C(O2)CC1

Origin of Product

United States

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